molecular formula C19H15N3O4S B4751095 3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one

3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No. B4751095
M. Wt: 381.4 g/mol
InChI Key: QQADXGXBJONJFG-HDTIWSQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with various cellular targets. It has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one has been shown to possess significant antioxidant and antimicrobial properties. It has been reported to scavenge free radicals and inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, the compound has been shown to possess anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases. Moreover, it has been shown to exhibit anticancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess significant biological activity. Additionally, the compound is stable and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in aqueous-based experiments. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Furthermore, the compound's potential use in the treatment of various diseases such as cancer and inflammatory diseases warrants further investigation. Finally, the compound's potential applications in various fields such as agriculture and food preservation require further research.

Scientific Research Applications

3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. It has been reported to possess significant antioxidant and antimicrobial properties. This compound has also been studied for its anticancer activity against various cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-nitrophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-2-11-21-18(24)17(12-13-3-7-15(8-4-13)22(25)26)27-19(21)20-14-5-9-16(23)10-6-14/h2-10,12,23H,1,11H2/b17-12-,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQADXGXBJONJFG-HDTIWSQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
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3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one

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